

Introduction: Unlocking Molecular Complexity with a Versatile Scaffold

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Compound of Interest

Compound Name: 5-Bromobenzo[1,3]dioxole-4-carboxylic acid

Cat. No.: B1280131

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In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic choice of building blocks is paramount. 5-Bromobenzodioxole-4-carboxylic acid has emerged as a highly valuable scaffold, offering chemists a robust platform for the construction of complex molecular architectures. Its utility lies in the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl bromide. This dual functionality allows for sequential and controlled modifications, making it an ideal starting material for the generation of diverse compound libraries for drug discovery and the synthesis of novel functional materials.^{[1][2]} The benzodioxole core itself is a privileged structure, found in numerous natural products and pharmaceutically active compounds, further enhancing the potential of its derivatives.^[3]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-Bromobenzodioxole-4-carboxylic acid, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.

Physical and Chemical Properties

The key properties of 5-Bromobenzodioxole-4-carboxylic acid are summarized below, providing essential data for handling, storage, and reaction planning.

Property	Value	Reference
CAS Number	72744-56-0	[1] [4] [5]
Molecular Formula	C ₈ H ₅ BrO ₄	[5] [6]
Molecular Weight	245.03 g/mol	[5]
Appearance	Solid	
Melting Point	169-173 °C	
Boiling Point	353.2 ± 42.0 °C at 760 mmHg	
Storage	Store at 4°C	

Spectroscopic Data

While a dedicated public spectrum for this specific molecule is not readily available, the expected spectroscopic signatures can be inferred from its structural components and data from analogous compounds like 1,3-benzodioxole-4-carboxylic acid.[\[7\]](#)

- ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two aromatic protons on the benzene ring, a singlet for the methylenedioxy protons (~6.1 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic signals for the parent compound appear at δ = 7.28 (dd), 6.97 (dd), and 6.89 (t).[\[7\]](#) The bromine substituent would influence the chemical shifts of the adjacent aromatic protons.
- ¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carboxyl carbon (~165 ppm), carbons of the benzodioxole system, and the carbon bearing the bromine atom. The parent compound shows signals at δ = 165.5, 148.9, 148.5, 122.9, 121.6, 113.8, 112.5, and 102.1.[\[7\]](#)
- IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (3100-2500 cm⁻¹), a strong C=O stretch (1720-1700 cm⁻¹), and C-O stretches associated with the dioxole ring.

Synthesis of the Building Block

While commercially available, understanding the synthesis of 5-Bromobenzodioxole-4-carboxylic acid provides context for its purity and potential side products. A common synthetic route involves the bromination of a suitable benzodioxole precursor, followed by the introduction and subsequent oxidation of a one-carbon unit at the 4-position. A plausible retrosynthetic analysis suggests starting from 1,3-benzodioxole.

A potential forward synthesis could involve:

- Formylation: Vilsmeier-Haack or Duff reaction on 1,3-benzodioxole to introduce an aldehyde group, primarily at the 5-position.
- Oxidation: Oxidation of the resulting piperonal to 1,3-benzodioxole-5-carboxylic acid.
- Directed Bromination: Ortho-lithiation of the carboxylic acid followed by quenching with a bromine source, or electrophilic bromination which may require optimization of directing group effects.

Alternatively, a more direct route might start with a pre-functionalized catechol, such as 3-bromocatechol, followed by the construction of the dioxole ring and subsequent functional group manipulations.^[8]

A Tale of Two Handles: Reactivity and Synthetic Protocols

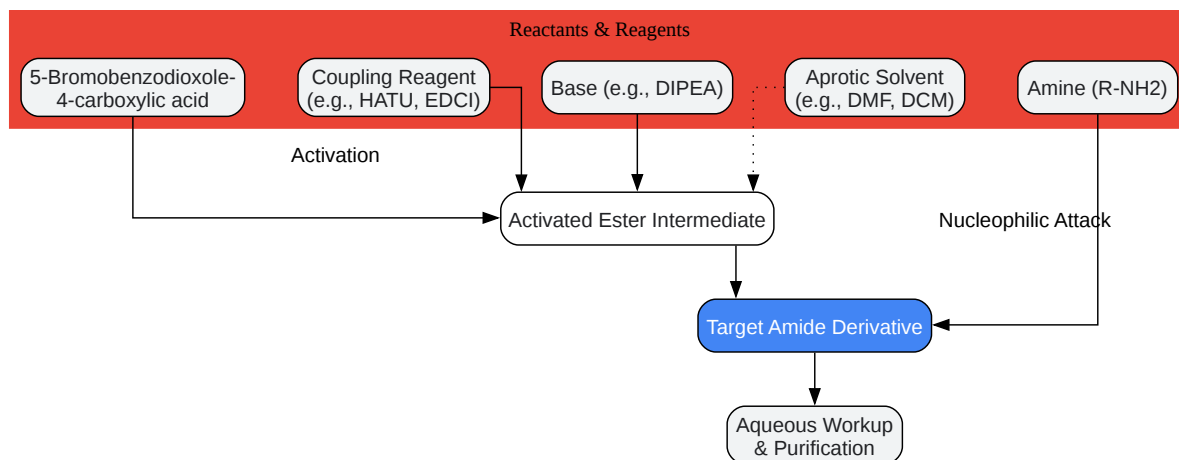
The synthetic power of 5-Bromobenzodioxole-4-carboxylic acid stems from its two chemically distinct reactive sites. This allows for a strategic, often orthogonal, approach to building molecular complexity.

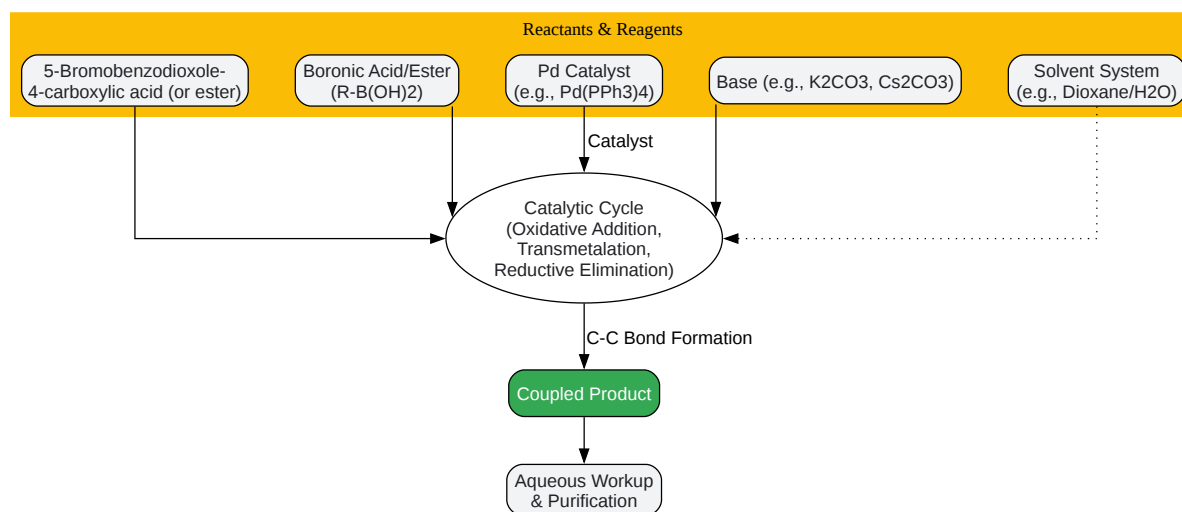
Transformations of the Carboxylic Acid Group: Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently used reactions in medicinal chemistry, enabling the exploration of structure-activity relationships by introducing a vast array of amine-containing fragments.^[9]

Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive ammonium-carboxylate salt.[10] Therefore, the carboxylic acid must first be activated. This is achieved using coupling reagents (e.g., HATU, EDCI, BOP) which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[9][11] A non-nucleophilic base like DIPEA is added to neutralize the acid formed during the reaction and to ensure the amine partner remains in its free, nucleophilic state.

Workflow for Amide Bond Formation





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Sources

- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrcc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. researchgate.net [researchgate.net]
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